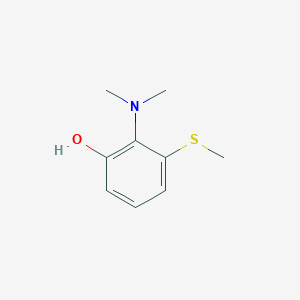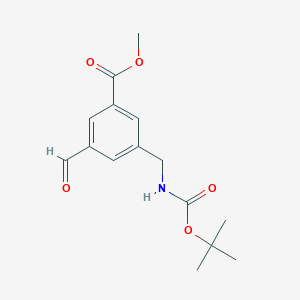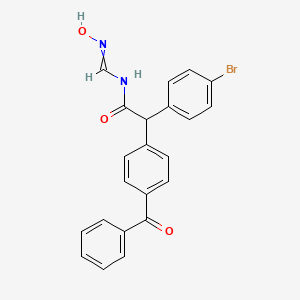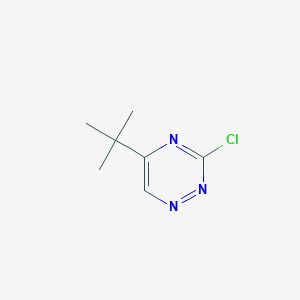
2-(Dimethylamino)-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(methylsulfanyl)phenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating effects of the dimethylamino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Brominated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to specific targets, while the phenol group can participate in hydrogen bonding and other interactions. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)-5-METHYLSULFANYL-OXAZOL-4-YL)TRIPHENYL-PHOSPHONIUM: Similar in structure but contains an oxazole ring and triphenylphosphonium group.
4-(2-(DIMETHYLAMINO)ETHYL)PHENOL SULFATE DIHYDRATE: Contains a dimethylaminoethyl group and is used in different applications.
Uniqueness
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of a dimethylamino group, methylsulfanyl group, and phenol group makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(dimethylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3 |
InChI Key |
HLQCNYWPFCKVTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)


